![molecular formula C10H10N2O2 B189884 Ethyl imidazo[1,2-a]pyridine-5-carboxylate CAS No. 177485-39-1](/img/structure/B189884.png)

Ethyl imidazo[1,2-a]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

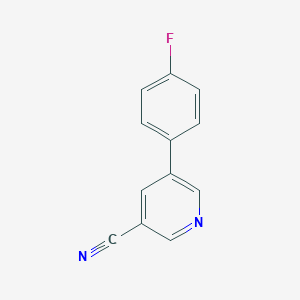

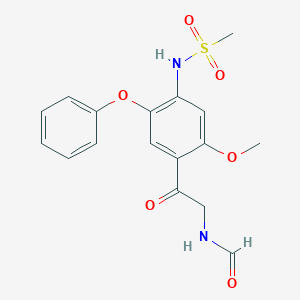

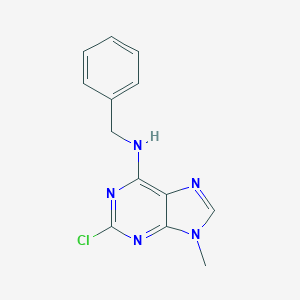

Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a chemical compound with the CAS Number: 177485-39-1. It has a molecular weight of 190.2 and its IUPAC name is ethyl imidazo[1,2-a]pyridine-5-carboxylate .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A metal-free sequential dual oxidative amination of C (sp3)-H bonds under ambient conditions has been reported to afford imidazo[1,5-a]pyridines in very good yields .Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,2-a]pyridine-5-carboxylate is represented by the InChI code: 1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 . The imidazo[1,2-a]pyridine fragment is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Physical And Chemical Properties Analysis

Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a solid substance with a purity of 95%. It should be stored sealed in a dry room temperature environment .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Medicinal Chemistry

Imidazo[1,2-a]pyridine compounds are widely used in medicinal chemistry . They are considered as “drug prejudice” scaffolds due to their wide range of applications .

Coordination Complexes

These compounds can serve as ligands for a plethora of coordination complexes .

Chemical Sensors

Imidazo[1,2-a]pyridine compounds can be used to develop chemical sensors .

Optoelectronics

These compounds have applications in optoelectronics . They can be used in the development of smart materials .

Bioimaging

Imidazo[1,2-a]pyridine-based compounds can be used as fluorophores for bioimaging .

Anti-Cancer Drugs

This class of aromatic heterocycles has great potential in the pharmaceutical field, including the development of anti-cancer drugs .

8. Emitters for Confocal Microscopy and Imaging Imidazo[1,2-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging .

Safety and Hazards

The safety information for Ethyl imidazo[1,2-a]pyridine-5-carboxylate includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mechanism of Action

Target of Action

Ethyl imidazo[1,2-a]pyridine-5-carboxylate has been recognized as a significant scaffold in medicinal chemistry with a wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It has also been identified as a potential anticancer agent .

Mode of Action

The compound interacts with its targets, leading to changes that result in its therapeutic effects. For instance, in the context of tuberculosis, it shows in vitro anti-TB activity against replicating and non-replicating TB . As an anticancer agent, it has been found to be a potent inhibitor for KRAS G12C-mutated NCI-H358 cells .

Biochemical Pathways

The compound affects various biochemical pathways. In the case of tuberculosis, it interferes with the bacterial growth, leading to a reduction in the bacterial load . As an anticancer agent, it increases the number of MCF-7 cells in the G0/G1 phase and induces apoptosis .

Pharmacokinetics

It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The compound’s action results in molecular and cellular effects that contribute to its therapeutic benefits. For instance, it has been found to exhibit cytotoxic potential against MCF-7 and HT-29 cells . In the context of tuberculosis, it leads to a significant reduction in the bacterial load .

Action Environment

The action, efficacy, and stability of Ethyl imidazo[1,2-a]pyridine-5-carboxylate can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

properties

IUPAC Name |

ethyl imidazo[1,2-a]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVVQICOKBGMQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=NC=CN21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456163 |

Source

|

| Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[1,2-a]pyridine-5-carboxylate | |

CAS RN |

177485-39-1 |

Source

|

| Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)